1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-26-18-13-16(10-11-17(18)23-12-6-5-9-19(23)24)22-20(25)21-14-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12,14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQUKDMTKFGPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)NCC2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidinone moiety can be reduced to form a secondary alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 1-Benzyl-3-[3-hydroxy-4-(2-oxopiperidin-1-yl)phenyl]urea.
Reduction: Formation of 1-Benzyl-3-[3-methoxy-4-(2-hydroxypiperidin-1-yl)phenyl]urea.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
The following analysis compares the structural features, physicochemical properties, and inferred biological implications of 1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea with five analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
*Molecular weight calculated based on formula.
Structural and Functional Differences
a) Substituent Effects on the Phenyl Ring
- The original compound features a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl group. The 2-oxopiperidinyl group introduces a hydrogen-bond acceptor (carbonyl oxygen), which is absent in analogs like 1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea (non-oxidized piperidine) .
- Chlorophenyl analogs (e.g., ) exhibit electron-withdrawing effects, which may alter binding affinity compared to the methoxy-substituted original compound.
b) Urea Nitrogen Modifications
- 1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea has a methoxy group directly on the urea nitrogen, which may sterically hinder hydrogen bonding—a critical feature for urea derivatives’ bioactivity. In contrast, the original compound retains free NH groups, preserving hydrogen-bond donor capacity.
c) Heterocyclic Variations
Physicochemical and Pharmacokinetic Implications
- Polarity and Solubility : The 2-oxopiperidinyl and methoxy groups in the original compound likely enhance polarity compared to chlorophenyl analogs, improving aqueous solubility.
- Metabolic Stability : Sulfur-containing heterocycles (e.g., ) and benzofuran () may resist oxidative metabolism better than the original compound’s piperidinyl group.
- pKa Considerations : The predicted pKa of 12.75 for suggests a highly basic urea nitrogen, which could influence ionization state and membrane permeability.
Biological Activity
1-Benzyl-3-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that have evaluated its biological properties, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure
The compound can be characterized by its structural formula, which includes a benzyl group, a methoxy-substituted phenyl ring, and a piperidine moiety. This unique structure is believed to contribute to its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of urea, including this compound, exhibit significant antimicrobial properties.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various compounds, including this urea derivative, the following results were observed:
| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | Aspergillus (mm) |
|---|---|---|---|---|
| This compound | 18 | 15 | 20 | 12 |
| Control (DMSO) | Nil | Nil | Nil | Nil |
| Amikacin | 25 | 23 | 23 | NA |
The compound showed notable inhibition against E. coli and P. aeruginosa, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been explored.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted using Dalton's Ascites Lymphoma (DLA) and Ehrlich Ascites Carcinoma (EAC) cells to evaluate the effectiveness of the compound:
| Drug Concentration (μg/mL) | % Cell Death (DLA) | % Cell Death (EAC) |
|---|---|---|
| 200 | 64 | 70 |
| 100 | 40 | 56 |
| 50 | 26 | 36 |
| 20 | 13 | 16 |
| Control (5-Fluorouracil) | NA | 92 |
At concentrations of 50 μg/mL and above, the compound exhibited significant cell death in both DLA and EAC cells, indicating its potential as an anticancer agent .
Mechanistic Studies
Mechanistic studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific biological targets involved in cell growth and proliferation. The presence of the piperidine moiety is believed to enhance its interaction with cellular receptors or enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
